Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are sulfur-containing heterocycles known for their aromatic properties and significant roles in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as cyanoacetamide) under basic conditions.
Functional Group Introduction: The introduction of the carbamoyl and ester groups can be achieved through nucleophilic substitution reactions. For instance, the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Amide Bond Formation: The amide bond between the thiophene ring and the 4-methoxyphenyl group can be formed using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions, higher yields, and reduced reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles like bromine or chloromethyl methyl ether in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Material Science: Investigated for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-5-[(4-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Methyl 5-carbamoyl-2-{[(4-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity, making it a valuable candidate for further research and development.
Properties
CAS No. |
6385-79-1 |
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Molecular Formula |
C17H18N2O5S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-[(4-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O5S/c1-4-24-17(22)12-9(2)13(14(18)20)25-16(12)19-15(21)10-5-7-11(23-3)8-6-10/h5-8H,4H2,1-3H3,(H2,18,20)(H,19,21) |
InChI Key |
SGIIDWOQMXYLIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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